tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of benzothiazole derivatives through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
1. Intermediate in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of the compound , is a significant intermediate in the synthesis of small molecule anticancer drugs. This compound is synthesized through various steps including nucleophilic substitution and oxidation reactions. Its effectiveness in overcoming resistance problems in cancer treatment highlights its potential in anticancer therapeutics (Zhang et al., 2018).
2. Role in Biologically Active Compounds
Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, plays a crucial role as an intermediate in the synthesis of various biologically active compounds, including the cancer drug crizotinib. This synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
3. Key Intermediate of Vandetanib
The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as a key intermediate in the synthesis of Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation and sulfonation (Wang et al., 2015).
4. Synthesis of Nociceptin Antagonists
An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate in nociceptin antagonist synthesis, is reported. This synthesis plays a role in developing therapeutic agents for pain management (Jona et al., 2009).
5. Inhibitors of Acetyl-CoA Carboxylase
The synthesis of spiropiperidine lactam, an acetyl-CoA carboxylase inhibitor, has been reported. This compound, derived from tert-butyl 4-oxopiperidine-1-carboxylate, plays a significant role in the development of novel ACC inhibitors (Huard et al., 2012).
Mechanism of Action
Target of action
They might interact with various cellular targets leading to growth inhibition of cancer cells .
Mode of action
Some benzothiazole derivatives have been found to induce apoptosis and cause cell cycle arrests in cancer cells .
Biochemical pathways
Without specific information on “tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Benzothiazole derivatives might affect various pathways involved in cell proliferation and survival .
Result of action
As mentioned earlier, some benzothiazole derivatives have been found to induce apoptosis and cause cell cycle arrests in cancer cells . This might be a potential result of the action of “this compound”.
properties
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOJMBOMQVMSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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